![molecular formula C22H21NO5 B12307542 5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group with the Fmoc group, followed by cyclization and functionalization to introduce the furo[3,4-c]pyrrole ring system. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is utilized in the study of biological processes and as a tool for probing molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis. The furo[3,4-c]pyrrole ring system can interact with various biological targets, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
- (1S,3aR,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Uniqueness
What sets 5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid apart from similar compounds is its unique combination of the Fmoc protecting group and the furo[3,4-c]pyrrole ring system. This combination provides distinct chemical properties and reactivity, making it a valuable tool in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C22H21NO5 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid |
InChI |
InChI=1S/C22H21NO5/c24-20(25)22-12-23(9-14(22)10-27-13-22)21(26)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
InChI Key |
JOTBNWMOXXJOND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride, trans](/img/structure/B12307467.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)
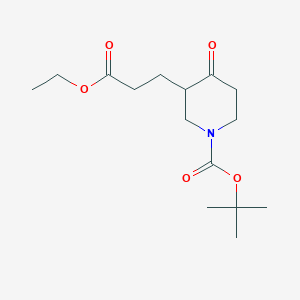

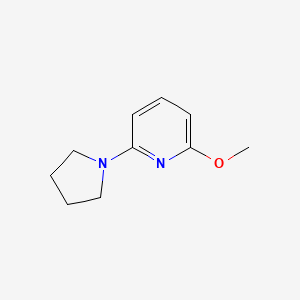

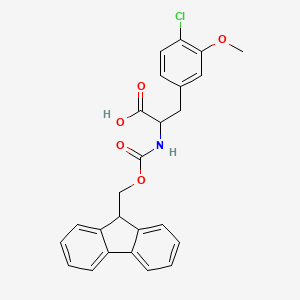
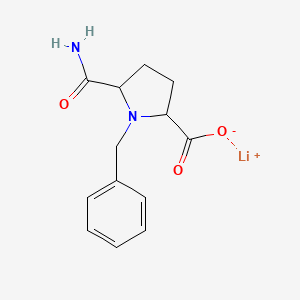
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
![Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)

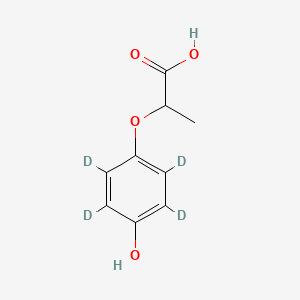
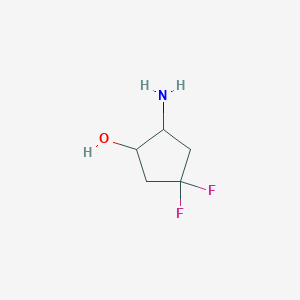
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
